molecular formula C24H29N3O2 B6105745 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6105745
M. Wt: 391.5 g/mol
InChI Key: ZJHWCVJMSCDXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as ISO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act on multiple targets in the body. This compound has been found to interact with dopamine and serotonin receptors in the brain, which may contribute to its neuroprotective effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound has been found to activate potassium channels in smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase levels of dopamine and serotonin, which may contribute to its neuroprotective effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound has been found to cause vasodilation, which may lead to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic properties in various fields of research. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol. In neuroscience, further research is needed to fully understand its neuroprotective effects and potential in treating neurodegenerative diseases. In cancer research, further studies are needed to determine its efficacy as a chemotherapeutic agent and its potential for combination therapy. In cardiovascular disease research, further studies are needed to determine its potential in treating hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(3-methoxybenzyl)-4-(2-chloroethyl)piperazine with 5-isoquinolinylmethylamine in the presence of sodium hydride and ethanol. The resulting product is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

2-[4-(5-isoquinolinylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, this compound has been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease research, this compound has been found to have vasodilatory effects and may have potential in treating hypertension.

properties

IUPAC Name

2-[4-(isoquinolin-5-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-29-23-7-2-4-19(14-23)16-27-12-11-26(18-22(27)9-13-28)17-21-6-3-5-20-15-25-10-8-24(20)21/h2-8,10,14-15,22,28H,9,11-13,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHWCVJMSCDXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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